8-O-Acetylharpagide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

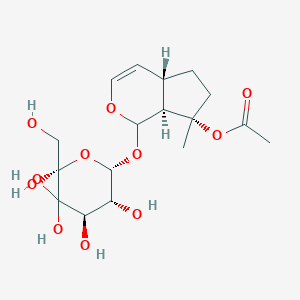

8-O-Acetylharpagide is a naturally occurring iridoid glycoside found primarily in the herb Ajuga decumbens. This compound is known for its diverse pharmacological properties, including anti-tumor, anti-viral, and anti-inflammatory activities . It is a white crystalline powder with the molecular formula C17H26O11 and a molecular weight of 406.38 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: 8-O-Acetylharpagide can be synthesized through various chemical reactions involving the acetylation of harpagide. The process typically involves the use of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound often involves extraction from the whole plant of Ajuga decumbens. The plant material is collected, dried, and subjected to solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

化学反応の分析

Types of Reactions: 8-O-Acetylharpagide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur with nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Hydroxide ions in aqueous solution.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted iridoid glycosides.

科学的研究の応用

Pharmacokinetics

Pharmacokinetic Studies

Recent studies have focused on the pharmacokinetics of 8-O-acetylharpagide to understand its absorption, distribution, metabolism, and excretion (ADME). A notable study utilized ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC–MS/MS) to quantitatively measure this compound in mouse blood. The findings indicated a bioavailability of 10.8% after oral administration, highlighting a significant first-pass effect which suggests that a portion of the drug is metabolized before entering systemic circulation .

Key Pharmacokinetic Parameters :

| Administration Route | Dose (mg/kg) | AUC (ng/mL × h) | Bioavailability (%) |

|---|---|---|---|

| Oral | 15 | 110.8 ± 18.1 | 10.8 |

| Intravenous | 3 | 205.0 ± 54.7 | - |

This study established that the pharmacokinetic profile of this compound is essential for its clinical application, providing a basis for future drug formulation .

Therapeutic Applications

Anti-Cancer Properties

Research has demonstrated the potential of this compound in cancer therapy. In a murine model of breast cancer (4T1), treatment with this compound significantly reduced tumor volume and weight compared to control groups. Metabolome analysis suggested that the compound modulates metabolic pathways associated with tumor growth, indicating its potential as an adjunct therapy in cancer treatment .

Anti-Inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In models of Staphylococcus aureus-induced pneumonia, acetylharpagide showed protective effects on lung tissue and reduced inflammatory responses. This suggests its potential utility in treating respiratory infections and related inflammatory conditions .

Molecular Docking Studies

Molecular docking studies have been conducted to explore the interactions of this compound with various biological targets. These studies help identify potential mechanisms through which the compound exerts its therapeutic effects, particularly in hypertension and other cardiovascular diseases .

Summary of Findings

The applications of this compound span across various fields of research, particularly in pharmacology and therapeutic development. Its demonstrated pharmacokinetic properties and therapeutic efficacy against cancer and inflammation highlight its potential as a significant compound in medicinal chemistry.

作用機序

8-O-Acetylharpagide exerts its effects through various molecular targets and pathways:

Anti-inflammatory: Inhibits the interaction between polyubiquitinated receptor interacting protein 1 and NF-κB essential modulator, thereby suppressing NF-κB activity.

Anti-tumor: Induces apoptosis in cancer cells through the activation of caspase pathways.

Anti-viral: Inhibits viral replication by interfering with viral RNA synthesis.

類似化合物との比較

Harpagide: Another iridoid glycoside with similar anti-inflammatory properties.

Fastigenin: Known for its neuroprotective effects.

8-O-E-p-methoxycinnamoyl harpagide: Exhibits moderate neuroprotective effects

Uniqueness: 8-O-Acetylharpagide is unique due to its acetyl group at the 8-O position, which enhances its bioavailability and pharmacological activity compared to its non-acetylated counterparts .

特性

CAS番号 |

6926-14-3 |

|---|---|

分子式 |

C17H26O11 |

分子量 |

406.4 g/mol |

IUPAC名 |

[(4aS,7S,7aS)-7-methyl-1-[(2S,3R,4R,6R)-3,4,5,5,6-pentahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] acetate |

InChI |

InChI=1S/C17H26O11/c1-8(19)27-15(2)5-3-9-4-6-25-13(10(9)15)26-14-11(20)12(21)17(23,24)16(22,7-18)28-14/h4,6,9-14,18,20-24H,3,5,7H2,1-2H3/t9-,10+,11+,12+,13?,14-,15-,16+/m0/s1 |

InChIキー |

NJJKLOCFAWWZNT-WFGRRWOCSA-N |

SMILES |

CC(=O)OC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)C |

異性体SMILES |

CC(=O)O[C@]1(CC[C@@H]2[C@@H]1C(OC=C2)O[C@@H]3[C@@H]([C@H](C([C@](O3)(CO)O)(O)O)O)O)C |

正規SMILES |

CC(=O)OC1(CCC2C1C(OC=C2)OC3C(C(C(C(O3)(CO)O)(O)O)O)O)C |

外観 |

Powder |

同義語 |

β-D-1β,4a,5,6,7,7aα-hexahydro-4aα,5α,7α-trihydroxy-7-methylcyclopenta[c]pyran-1-yl-Glucopyranoside 7-Acetate; Harpagide 8-Acetate; [1S-(1α,4aα,5α,7α,7aα)]-7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-ylβ-D-Glucop |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。